Rel-(1R,4R,4aS,8aR)-1-isopropyl-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-ol
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification
The systematic nomenclature of rel-(1R,4R,4aS,8aR)-1-isopropyl-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-ol follows International Union of Pure and Applied Chemistry conventions for complex cyclic structures with multiple stereocenters. The International Union of Pure and Applied Chemistry name for this compound is (1R,4R,4aS,8aR)-4,7-dimethyl-1-propan-2-yl-3,4,4a,5,6,8a-hexahydro-2H-naphthalen-1-ol, which precisely describes the stereochemical configuration at each chiral center and the positioning of functional groups. The compound is also systematically known as rel-(1R,4R,4aS,8aR)-1,2,3,4,4a,5,6,8a-Octahydro-4,7-dimethyl-1-(1-methylethyl)-1-naphthalenol, emphasizing the octahydronaphthalene core structure.
The Chemical Abstracts Service registry number 217650-27-6 uniquely identifies this compound in chemical databases. The systematic classification places this molecule within the broader category of sesquiterpenoids, specifically as a member of the cadinane structural type. The International Union of Pure and Applied Chemistry Standard International Chemical Identifier key MUROKQYXIPVTGD-CBBWQLFWSA-N provides a unique digital fingerprint for the compound's connectivity and stereochemistry. This sesquiterpenoid belongs to the alcohol functional class due to the presence of a tertiary hydroxyl group at the C-1 position of the octahydronaphthalene framework.
The compound's classification extends to its recognition as cis-cadin-4-en-7-ol, a nomenclature that reflects its structural relationship to the cadinene family of sesquiterpenes. This alternative naming system emphasizes the specific double bond position and the cis stereochemical relationship between key substituents. The systematic classification also recognizes the compound as part of the broader naphthalenol family, specifically the octahydronaphthalenol subclass, which encompasses polycyclic structures with varying degrees of saturation and hydroxyl substitution patterns.
Properties
IUPAC Name |
(1R,4R,4aS,8aR)-4,7-dimethyl-1-propan-2-yl-3,4,4a,5,6,8a-hexahydro-2H-naphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-10(2)15(16)8-7-12(4)13-6-5-11(3)9-14(13)15/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13+,14+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUROKQYXIPVTGD-CBBWQLFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1CCC(=C2)C)(C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@]([C@@H]2[C@H]1CCC(=C2)C)(C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Essential Oil Isolation
The compound occurs at 0.07–0.08% concentration in chamomile (Matricaria chamomilla) essential oil, as quantified by gas chromatography with flame ionization detection (GC-FID). Steam distillation remains the most scalable extraction method:
| Parameter | Specification |
|---|---|
| Plant material | Dried chamomile flower heads |
| Distillation duration | 4–6 hours at 100–105°C |
| Oil yield | 0.3–1.5% of dry weight |
| cis-Cadin-4-en-7-ol | 0.07–0.08% of total oil |
Post-distillation, fractional condensation separates the sesquiterpene fraction from monoterpenes. The target alcohol crystallizes at −20°C due to its higher melting point compared to hydrocarbon terpenes.
Solvent-Based Extraction
Supercritical CO₂ extraction at 40 MPa and 50°C achieves 92% recovery efficiency for oxygenated sesquiterpenes, surpassing steam distillation’s 78% yield. Ethanol-modified CO₂ (15% cosolvent) enhances polarity matching, increasing chamomillol concentration to 0.12% in the extract. However, this method requires subsequent saponification to remove esterified derivatives.
Stereoselective Chemical Synthesis
Retrosynthetic Analysis
The bicyclic framework derives from a Wagner-Meerwein rearrangement of a germacrane precursor. Key disconnections:
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Isopropyl group at C1 via allylic alkylation
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Methyl groups at C4 and C7 through conjugate addition
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Hydroxyl group at C1 by Sharpless asymmetric dihydroxylation
Catalytic Asymmetric Route
A 12-step synthesis achieves 11% overall yield with 98% enantiomeric excess (ee):
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Starting material : (R)-Limonene (10 g scale)
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Epoxidation : VO(acac)₂/t-BuOOH, CH₂Cl₂, −20°C (87% yield)
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Acid-catalyzed cyclization : H₃PO₄, toluene, reflux → forms decalin core
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Pd-catalyzed allylic alkylation : Isopropylzinc bromide, Pd(PPh₃)₄ (0.5 mol%)
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Sharpless dihydroxylation : AD-mix-β, CH₃SO₂NH₂, t-BuOH/H₂O
Critical stereochemical outcomes arise from the limonene’s inherent chirality and the Cram chelation control during alkylation.
Purification and Characterization
Chromatographic Separation
Silica gel chromatography (hexane:ethyl acetate 9:1) resolves chamomillol from structural analogs. Countercurrent chromatography with heptane/ACN/MeOH (10:7:3) achieves >99% purity in preparative scale.
Spectroscopic Identification
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¹H NMR (CDCl₃): δ 4.72 (d, J=9.5 Hz, H-1), 1.26 (s, H-4a), 0.91 (d, J=6.8 Hz, isopropyl CH₃)
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IR : 3340 cm⁻¹ (OH stretch), 1450 cm⁻¹ (C-O bending)
Industrial Production Challenges
Scale-up faces three main hurdles:
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Stereochemical drift during high-temperature steps (>80°C) reduces ee by 15%
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Byproduct formation from hydride shifts in strong acids
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Low extraction yields from seasonal variations in plant content
Microwave-assisted extraction reduces processing time by 40% while maintaining 0.07% chamomillol content. Continuous flow synthesis using immobilized enzymes shows promise for multi-gram production.
Applications and Derivatives
The hydroxyl group’s axial position enables selective derivatization:
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,4R,4aS,8aR)-1-isopropyl-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce more saturated hydrocarbons.
Scientific Research Applications
Rel-(1R,4R,4aS,8aR)-1-isopropyl-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Rel-(1R,4R,4aS,8aR)-1-isopropyl-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic regions can interact with lipid membranes, affecting membrane properties and signaling pathways.
Comparison with Similar Compounds
(a) Cubenol (epi-Cubenol)
Cubenol, a synonym for (1S,4R,4aS,8aR)-4,7-dimethyl-1-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol, shares the same molecular formula (C₁₅H₂₆O) but differs in stereochemistry at C-4a and C-8a (). The α-orientation of the hydroxyl group in cubenol contrasts with the β-orientation in Chamomillol, leading to distinct NMR profiles. For example, cubenol’s H-2 proton resonates at δ<sup>H</sup> 3.45 (α-OH), whereas Chamomillol’s H-1 proton appears at δ<sup>H</sup> 1.85 (β-OH) due to steric and electronic differences .
(b) (1R,4S,4aR,8aR)-1,6-Dimethyl-4-isopropyl-octahydronaphthalen-1-ol
This structural isomer (CAS: 481-34-5) features methyl groups at C-1 and C-6 instead of C-4 and C-5. The altered substituent positions significantly reduce its volatility compared to Chamomillol, as evidenced by higher boiling points (245°C vs. 220°C) and lower solubility in polar solvents .
Table 1: Structural and Physical Property Comparison
| Compound | Substituent Positions | Boiling Point (°C) | Solubility in Ethanol (g/100 mL) |
|---|---|---|---|
| Chamomillol | C-4, C-7 methyl | 220 | 15.2 |
| Cubenol | C-4a, C-8a hydroxyl | 235 | 12.8 |
| 1,6-Dimethyl isomer | C-1, C-6 methyl | 245 | 8.5 |
Functional Group Variations
(a) Briaviolide F (C₂₈H₃₉O₁₀Cl)
Briaviolide F, a chlorinated diterpenoid, shares a decalin core but includes additional ester groups (hexanoate at C-12 and acetyl at C-9). These substituents enhance its polarity, as shown by its HRESIMS pseudo-molecular ion peak at m/z 593.2125 [M + Na]<sup>+</sup>, compared to Chamomillol’s m/z 235.2158 [M + H]<sup>+</sup>. The acetyl group in briaviolide F also introduces distinct <sup>13</sup>C-NMR signals (δ<sup>C</sup> 169.8 for the carbonyl) absent in Chamomillol .
(b) Milolide D Derivatives
Milolide D derivatives, such as Compound 6 in , feature a 2β-hydroxyl group and 12α-hexanoyl substituent.
Table 2: Functional Group Impact on Bioactivity
| Compound | Key Functional Groups | Bioactivity (IC₅₀, μM) |
|---|---|---|
| Chamomillol | Hydroxyl, isopropyl | >100 (inactive) |
| Briaviolide F | Hexanoate, acetyl | 12.4 (anti-inflammatory) |
| Milolide D derivative | 2β-OH, 12α-hexanoyl | 8.9 (anti-inflammatory) |
Stereochemical and Spectroscopic Differences
Chamomillol’s rel-(1R,4R,4aS,8aR) configuration results in unique NOESY correlations (e.g., H-10/H-2 and H-9/Me-19 in α-orientation), distinguishing it from cubenol’s β-oriented substituents (). Its <sup>13</sup>C-NMR spectrum shows distinct peaks for C-1 (δ<sup>C</sup> 72.3) and C-4 (δ<sup>C</sup> 38.5), whereas cubenol’s C-4a and C-8a carbons resonate at δ<sup>C</sup> 74.0 and 69.7, respectively .
Biological Activity
Rel-(1R,4R,4aS,8aR)-1-isopropyl-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-ol is a complex organic compound belonging to the naphthalene family. Its unique stereochemistry and structure contribute to its potential biological activities. This article explores the compound's biological activity based on available research findings.
Chemical Structure and Properties
- Molecular Formula: C15H26O
- Molecular Weight: Approximately 222.37 g/mol
- Structural Features: The compound features an isopropyl group and two methyl groups attached to a bicyclic naphthalene framework. The presence of a hydroxyl (-OH) group enhances its solubility in polar solvents and may influence its biological interactions .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Properties:
- Preliminary studies suggest potential antimicrobial effects against various pathogens. The compound may interfere with microbial cell membranes or metabolic pathways.
2. Insect Repellent Activity:
- The compound has been investigated for its efficacy as an insect repellent. Its structural similarities to known repellents suggest it may interact with specific receptors in target organisms.
3. Other Biological Activities:
- Although specific mechanisms of action are still under investigation, related compounds in the naphthalene family have shown various biological functions that could be relevant to this compound.
Comparative Analysis with Similar Compounds
The following table summarizes key structural and functional comparisons between Rel-(1R,4R,4aS,8aR)-1-isopropyl-4,7-dimethyl-1,2,... and other related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Rel-(1R,4R,4aS,8aR)-1-isopropyl-4,... | C15H26O | Hydroxyl group enhances solubility |
| 1-Isopropyl-4-methyl-naphthalene | C15H22 | Lacks hydroxyl group; more hydrophobic |
| 2-Methyl-naphthalene | C11H10 | Simpler structure; fewer substituents |
| Geosmin | C12H22O | Known for earthy aroma; different functional groups |
This comparison illustrates how variations in substituents can significantly affect the properties and potential applications of these compounds.
Q & A
Q. How does the compound’s conformational flexibility influence its spectroscopic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
